

Safety data sheet (SDS) for 2-Chloro-4-methylquinolin-6-amine

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Compound of Interest

Compound Name: 2-Chloro-4-methylquinolin-6-amine

CAS No.: 90772-83-1

Cat. No.: B3166109

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Technical Safety Guide: 2-Chloro-4-methylquinolin-6-amine

Chemical Identity & Physicochemical Profile

CAS Number: 90772-83-1 IUPAC Name: 6-Amino-2-chloro-4-methylquinoline Molecular Formula: $C_{10}H_9ClN_2$ Molecular Weight: 192.65 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Property	Specification / Value	Relevance to Handling
Physical State	Solid (Powder)	Risk of dust inhalation; requires localized exhaust.[1] [2]
Color	Off-white to pale yellow	Darkening indicates oxidation (amine degradation).[1]
Melting Point	>150°C (Predicted)	Stable under standard reaction temperatures.[1]
Solubility	DMSO, Methanol, DCM	Low water solubility; biological accumulation potential.
pKa (Predicted)	~4.5 (Quinoline N), ~3.8 (Aniline N)	Weak base; incompatible with strong acids/oxidizers.

Hazard Identification & Toxicology (The "Why")

Expert Insight: As a halogenated amino-quinoline, this compound presents a dual hazard profile: the aniline moiety drives contact sensitization and oxidative stress risks, while the quinoline core suggests potential DNA intercalation properties common to this scaffold class.[1]

GHS Classification (Read-Across Methodology)

Based on structural analogues (e.g., 2-chloro-4-methylquinoline and aminoquinolines), the following precautionary classifications apply in the absence of compound-specific in vivo data:

- Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1] Quinoline derivatives often exhibit moderate oral toxicity.[1]
- Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[1] The basic nitrogen atoms can saponify fats in the corneal membrane, leading to lasting damage if not rinsed immediately.[1]
- STOT-SE (Respiratory): Category 3 (May cause respiratory irritation).[1][5] Fine dusts of heterocyclic amines are potent upper respiratory irritants.[1]

Signal Word:WARNING

Safe Handling & Storage Framework

Expert Insight: The primary stability risk is the oxidation of the 6-amino group, which can form azo-dimers or N-oxides, compromising yield in sensitive palladium-catalyzed couplings.[1][2]

Storage Protocol (The "Golden Rule")

- Temperature: Store at 2–8°C.
- Atmosphere: Inert Gas (Argon/Nitrogen) is mandatory for long-term storage.[1]
- Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation.

Operational Workflow (Visualization)

The following workflow enforces a "Zero-Contact" policy to prevent cross-contamination and exposure.



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Figure 1: Safe handling workflow designed to minimize moisture uptake (hygroscopicity) and dust inhalation.[1][2]

Emergency Response Logic

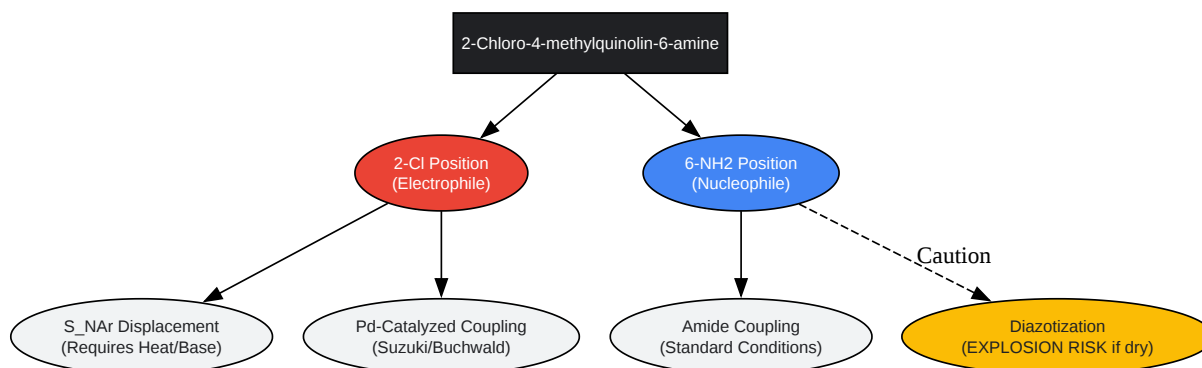
Expert Insight: Standard water flushing is effective, but due to the lipophilicity of the compound (LogP ~2.5), soap or PEG-based cleansers are superior for skin decontamination compared to water alone.[1]

Incident	Immediate Action	Scientific Rationale
Eye Contact	Flush with water for 15 mins, lifting lids.	Basic amines penetrate the cornea rapidly; immediate dilution is critical to prevent opacity.
Skin Contact	Wash with soap and water.[1] Do NOT use alcohol.	Alcohol increases skin permeability, potentially enhancing systemic absorption of the toxin.[1]
Inhalation	Move to fresh air; support breathing.[1]	Particulates can trigger bronchospasm; oxygen may be required if cyanosis (blue skin) occurs.[1]
Spill	Wet wipe or HEPA vacuum.[1]	Dry sweeping generates dust aerosols.[1] Solubilize in acetone/ethanol for cleanup on non-porous surfaces.[1]

Research Context: Reactivity & Synthesis

Expert Insight: For drug development professionals, understanding the reactivity hierarchy is crucial for safety and yield.[1] This molecule offers two orthogonal handles.[1]

- The 2-Chloro Position (Electrophile): Highly reactive in S_NAr reactions (e.g., with amines/thiols) or Suzuki/Buchwald couplings.[1] Safety Note: These reactions often require elevated temperatures or strong bases, increasing the volatility of reaction byproducts.[1]
- The 6-Amino Position (Nucleophile): Ready for acylation, reductive amination, or sandmeyer reactions.[1] Safety Note: Diazotization of this amine (using NaNO₂/HCl) generates diazonium salts, which can be shock-sensitive if allowed to dry.[1]



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Figure 2: Reactivity map highlighting the orthogonal synthetic pathways and the specific safety risk associated with diazotization.[1]

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